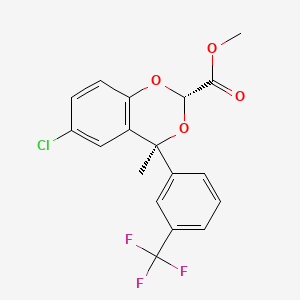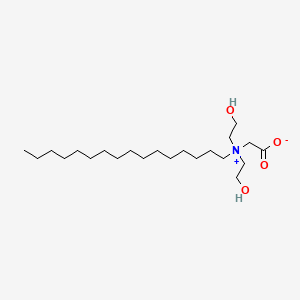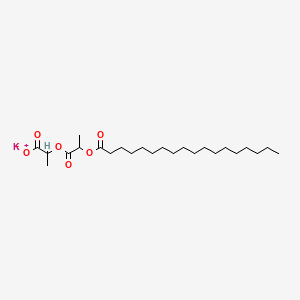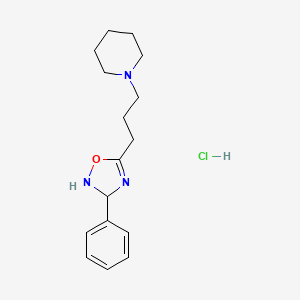
neomycin A sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neamine sulfate is an aminoglycoside sulfate salt derived from neamine, a component of neomycin sulfate. It is known for its antibacterial properties and is used in various pharmaceutical applications. Neamine sulfate is primarily obtained from the fermentation of the actinomycete Streptomyces fradiae .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Neamine sulfate can be synthesized through the ring opening reactions of cyclic carbonate and sulfate of 1,3,2’,6’-tetraazido-3’,4’-di-O-acetylneamine with diversely substituted amines. This results in the formation of corresponding carbamates or sulfonic acids with good overall yields .
Industrial Production Methods: Industrial production of neamine sulfate involves the fermentation of Streptomyces fradiae. The fermentation broth contains neomycin, which includes neamine as one of its components. The broth is then processed to isolate and purify neamine sulfate .
Análisis De Reacciones Químicas
Types of Reactions: Neamine sulfate undergoes various chemical reactions, including substitution and ring-opening reactions.
Common Reagents and Conditions:
Substitution Reactions: Involve the use of substituted amines to form carbamates or sulfonic acids.
Ring-Opening Reactions: Utilize cyclic carbonate and sulfate derivatives of neamine.
Major Products: The major products formed from these reactions include various neamine derivatives, such as carbamates and sulfonic acids, which exhibit antibacterial activity .
Aplicaciones Científicas De Investigación
Neamine sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
Neamine sulfate exerts its antibacterial effects by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the translational machinery of bacterial protein synthesis. This leads to the inhibition of protein synthesis and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Neomycin B (Framycetin): Another component of neomycin sulfate with similar antibacterial properties.
Kanamycin B (Bekanamycin): An aminoglycoside antibiotic with a similar structure and function.
Tobramycin: An aminoglycoside antibiotic used to treat various bacterial infections.
Uniqueness: Neamine sulfate is unique due to its specific binding affinity to the 30S ribosomal subunit and its ability to disrupt bacterial protein synthesis effectively. Its derivatives also show promise in overcoming bacterial resistance, making it a valuable compound in the development of new antibiotics .
Propiedades
Número CAS |
35234-28-7 |
|---|---|
Fórmula molecular |
C12H28N4O10S |
Peso molecular |
420.44 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C12H26N4O6.H2O4S/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;1-5(2,3)4/h3-12,17-20H,1-2,13-16H2;(H2,1,2,3,4)/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;/m1./s1 |
Clave InChI |
UPUAISIJDDQCRN-SQAHNGQVSA-N |
SMILES isomérico |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.OS(=O)(=O)O |
SMILES canónico |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















